Methyl glucooleoside

Description

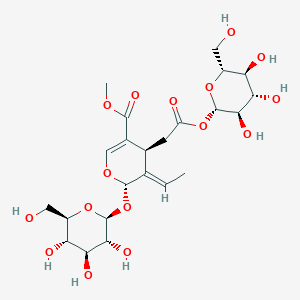

Methyl glucooleoside is a methyl glycoside derivative, characterized by a glucose moiety linked to a methyl group via a glycosidic bond. Glycosides like this compound are widely studied for their chemical stability, solubility, and applications in pharmaceuticals, cosmetics, and industrial processes . The synthesis typically involves acid-catalyzed reactions between glucose and methanol, as seen in methodologies employing hydrochloric acid (HCl) in aqueous methanol .

Properties

Molecular Formula |

C23H34O16 |

|---|---|

Molecular Weight |

566.5 g/mol |

IUPAC Name |

methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C23H34O16/c1-3-8-9(4-13(26)38-22-18(31)16(29)14(27)11(5-24)36-22)10(20(33)34-2)7-35-21(8)39-23-19(32)17(30)15(28)12(6-25)37-23/h3,7,9,11-12,14-19,21-25,27-32H,4-6H2,1-2H3/b8-3+/t9-,11+,12+,14+,15+,16-,17-,18+,19+,21-,22-,23-/m0/s1 |

InChI Key |

QYTFUUGRKFACBM-MHESFOKOSA-N |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic Pathways

Cellulose, a β-1,4-linked glucose polymer, undergoes acid-catalyzed depolymerization in methanol to yield methyl glucosides. The process initiates with protonation of the glycosidic oxygen, followed by cleavage of the β-1,4 bond and subsequent nucleophilic attack by methanol. This stepwise mechanism generates methyl α- and β-glucopyranosides, with the former dominating under kinetic control. Heteropolyacids, particularly H3PW12O40, demonstrate superior catalytic activity due to their strong Brønsted acidity and ability to stabilize transition states through hydrogen bonding.

Industrial Process Parameters and Optimization

Industrial reactors operate at temperatures ≤473 K and pressures up to 3 MPa to maintain methanol in subcritical conditions. A representative protocol involves:

| Parameter | Value/Range |

|---|---|

| Cellulose loading | 15–20 wt% |

| Methanol:cellulose | 8:1 (molar ratio) |

| Catalyst | H3PW12O40 (2–5 mol%) |

| Reaction time | 4–6 hours |

| Yield | 58–65% |

These conditions balance reaction kinetics with thermal degradation risks. Post-reaction purification involves neutralization with weak bases (e.g., NaHCO3), followed by vacuum distillation to recover unreacted methanol and crystallize the product.

Laboratory-Scale Synthesis via Hydroxyl Protection Strategies

For high-purity this compound required in pharmaceutical applications, multi-step syntheses employing hydroxyl protection dominate laboratory practices. A seminal approach involves the tritylation of glucose derivatives to achieve regioselective functionalization.

Protection of C6 Hydroxyl Group

The synthesis of Methyl 6-O-trityl-α-d-glucopyranoside illustrates this strategy:

- Reagents : α-D-glucopyranoside (10.0 g, 51.49 mmol), triphenylmethyl chloride (14.4 g, 52.0 mmol), pyridine (100 mL)

- Conditions : 373 K under argon for 3 hours, followed by 24-hour stirring at 298 K

- Workup : Pyridine removal via rotary evaporation, aqueous extraction with ethyl acetate (4 × 50 mL), MgSO4 drying, and crystallization from MeOH:petroleum ether (5:1)

- Yield : 80%

This intermediate undergoes subsequent methanolysis under acidic conditions to yield this compound, though final deprotection steps require careful pH control to prevent glycosidic bond hydrolysis.

Comparative Analysis of Synthesis Methodologies

Yield and Scalability Tradeoffs

While industrial methods excel in feedstock utilization and throughput, laboratory routes achieve superior purity through controlled protection-deprotection sequences.

Emerging Techniques and Green Chemistry Innovations

Recent advances focus on replacing traditional acid catalysts with immobilized enzymes and ionic liquids. Lipase-catalyzed transglycosylation, for instance, achieves 72% conversion at 323 K without requiring anhydrous conditions. Supercritical methanol systems (Tc = 512.6 K, Pc = 8.1 MPa) demonstrate potential for reducing reaction times to <1 hour through enhanced mass transfer.

Challenges in Process Implementation

Key limitations persist across all methods:

- Cellulose crystallinity : Pretreatment with ionic liquids (e.g., [BMIM]Cl) improves accessibility but increases costs

- Byproduct formation : Over-methanolysis generates methyl levulinate (3–7% yield), necessitating complex separations

- Catalyst recovery : Heteropolyacids require nanofiltration membranes (200–300 kDa cutoff) for reuse, with <5% activity loss over 10 cycles

Chemical Reactions Analysis

Glycosidation Reactions

The Fischer–Helferich glycosidation reaction is a significant pathway for synthesizing methyl glucooleoside. This reaction involves the conversion of glucose into methyl glucoside in the presence of methanol and an acid catalyst, typically sulfuric acid. The mechanism includes several key steps:

-

Formation of a Glycosyl Cation : The hydroxyl group on glucose is protonated, leading to the formation of a glycosyl cation.

-

Nucleophilic Attack : Methanol acts as a nucleophile, attacking the glycosyl cation to form the methyl glucoside.

-

Deprotonation : The final step involves deprotonation to yield methyl glucoside.

The reaction can be summarized as follows:

Hydrolysis Reactions

This compound can undergo hydrolysis catalyzed by enzymes such as beta-glucosidase, resulting in the release of glucose. The hydrolysis mechanism involves:

-

Protonation of Glycosidic Oxygen : The glycosidic bond is protonated, increasing its susceptibility to nucleophilic attack.

-

Cleavage of the Glycosidic Bond : Water acts as a nucleophile, leading to the cleavage of the glycosidic bond and the formation of glucose.

The hydrolysis reaction can be represented as:

Dehydration Reactions

In certain conditions, this compound may undergo dehydration reactions to form more complex compounds such as 5-hydroxymethylfurfural (HMF). This reaction typically requires acidic conditions and can be summarized as follows:

Mechanistic Insights

Research has shown that the rate-determining step in the glycosidation mechanism involves the ring-closure reaction during the formation of methyl glucoside. Density Functional Theory (DFT) calculations indicate that this step has an energy barrier of approximately 10.1 kcal/mol, highlighting the importance of catalytic conditions in optimizing yields .

Kinetic Studies

Kinetic studies reveal that enzyme-catalyzed hydrolysis of methyl glucosides occurs at rates significantly faster than spontaneous hydrolysis, with rates approximately times faster at physiological temperatures . This emphasizes the efficiency of enzymatic processes in transforming this compound into glucose.

Energy Barriers for Key Steps

| Step | Energy Barrier (kcal/mol) |

|---|---|

| Ring-closure in glycosidation | 10.1 |

| Hydrolysis (rate-limiting) | Not specified |

Scientific Research Applications

Methyl glucooleoside has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Employed in studies related to cellular processes and biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Utilized in the production of various industrial products and materials .

Mechanism of Action

The mechanism of action of methyl glucooleoside involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl Glucooleoside and Analogous Glycosides

*Inferred based on analogous structures.

- Glycosidic Bond Stability: α-linked glycosides (e.g., α-methyl d-glucoside) are generally more susceptible to acid hydrolysis than β-linked derivatives due to stereochemical differences . This compound’s stability would depend on its anomeric configuration.

- Solubility : Methyl glycosides like α-methyl d-glucoside exhibit higher water solubility compared to ethyl glucoside (C₈H₁₆O₆), owing to the shorter alkyl chain reducing hydrophobicity .

Analytical Characterization

Table 3: Analytical Techniques and Data

- This compound’s NMR would show characteristic methyl singlet (~δ 3.3 ppm) and anomeric proton doublet (~δ 4.8–5.2 ppm), depending on α/β configuration .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the structural configuration of methyl glucooleoside?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for resolving glycosidic linkage patterns. Mass spectrometry (e.g., ESI-MS) confirms molecular weight and purity. X-ray crystallography can further validate stereochemistry in crystalline forms. Comparative analysis with structurally similar compounds (e.g., methyl α-D-glucopyranoside) helps identify unique spectral signatures .

Q. How can researchers verify the purity of synthesized this compound?

- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with a refractive index or evaporative light scattering detector is standard for purity assessment. Thin-Layer Chromatography (TLC) using silica gel plates and solvent systems like chloroform-methanol-water (65:35:10) provides rapid qualitative checks. Quantify impurities via Gas Chromatography (GC) if volatile byproducts are suspected .

Q. What are the key solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer: Solubility in polar solvents (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) should be tested using gravimetric methods. Solubility data informs solvent selection for reactions or biological assays. For inconsistent literature reports, replicate experiments under controlled temperature/pH conditions are advised to resolve contradictions .

Advanced Research Questions

Q. How do glycosidic linkage variations in this compound impact its biological activity compared to analogs like methyl β-D-galactopyranoside?

- Methodological Answer: Conduct comparative bioactivity assays (e.g., enzyme inhibition kinetics or cellular uptake studies) under standardized conditions. Use molecular docking simulations to predict interactions with target proteins (e.g., glycosidases). Structural differences in sugar composition (glucose vs. galactose) and linkage orientation (α vs. β) should be correlated with activity changes .

Q. What strategies address contradictions in reported thermodynamic stability data for this compound?

- Methodological Answer: Perform Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) to measure decomposition temperatures. Control for humidity and crystallinity, which often cause variability. Cross-validate findings with computational models (e.g., Density Functional Theory) to predict stability under different conditions .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

- Methodological Answer: Compare Fischer glycosylation vs. enzymatic synthesis methods. Optimize reaction parameters (e.g., acid catalyst concentration, temperature) using Design of Experiments (DoE) frameworks. Purification via column chromatography or recrystallization should be tailored to byproduct profiles. Track reaction progress in real-time using in-situ FTIR .

Q. What computational models are effective for predicting this compound’s interactions in biological systems?

- Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., GLYCAM06) model carbohydrate-protein interactions. Quantitative Structure-Activity Relationship (QSAR) analyses link structural descriptors (e.g., logP, polar surface area) to observed bioactivity. Validate predictions with in vitro assays .

Data Analysis and Literature Gaps

Q. How should researchers design experiments to investigate understudied environmental impacts of this compound?

- Methodological Answer: Use ecotoxicity assays (e.g., Daphnia magna survival tests) and biodegradation studies under OECD guidelines. Employ LC-MS/MS to track environmental persistence in water/soil samples. Prioritize gaps identified in systematic reviews, such as long-term ecotoxicological effects .

Q. What frameworks guide systematic reviews of this compound’s applications in drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.